![molecular formula C10H20Cl2N2OS B4178465 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4178465.png)
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
描述
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, commonly known as TPA, is a chemical compound that has been extensively studied for its potential use in scientific research. TPA is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
TPA acts as a competitive inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride by binding to the enzyme's regulatory domain. This prevents the enzyme from binding to its substrate and carrying out its normal function. 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride is involved in many cellular processes, including cell growth, differentiation, and apoptosis, so inhibiting its activity can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
TPA has been shown to have a wide range of biochemical and physiological effects. Inhibition of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity by TPA has been shown to induce apoptosis in cancer cells, reduce inflammation in immune cells, and enhance synaptic plasticity in neurons. TPA has also been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of using TPA in lab experiments is its selectivity for 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This allows researchers to specifically target 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity without affecting other cellular processes. However, TPA has some limitations as well. It has a relatively short half-life in cells, which can make it difficult to maintain consistent levels of inhibition over time. Additionally, TPA can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on TPA. One area of interest is the development of more potent and selective inhibitors of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This could lead to the development of new treatments for diseases that involve abnormal 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity, such as cancer and neurological disorders. Another area of interest is the study of TPA's effects on other cellular processes, such as autophagy and mitochondrial function. Understanding these effects could provide new insights into the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in cellular function and disease. Finally, the development of new methods for delivering TPA to cells could improve its efficacy and reduce its toxicity, making it a more useful tool for scientific research.
科学研究应用
TPA has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, which makes it a valuable tool for studying the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in various cellular processes. TPA has been used to study the effects of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride inhibition on cell growth, differentiation, and apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells.
属性
IUPAC Name |
1-[2-(thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.2ClH/c1-9(13)7-11-4-5-12-8-10-3-2-6-14-10;;/h2-3,6,9,11-13H,4-5,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVLUEWHMOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=CS1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4178385.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4178410.png)
![N-(2-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4178411.png)

![N-(2,3-dimethylphenyl)-4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4178420.png)
![1-[4-(methylthio)phenyl]-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178427.png)
![N-[2,5-diethoxy-4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)phenyl]benzamide](/img/structure/B4178451.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178455.png)

![3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4178464.png)

![4-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4178479.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4178480.png)
![{2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4178486.png)